molecular formula C18H26OS B11940602 2-(Phenylthio)cyclododecanone CAS No. 52190-43-9

2-(Phenylthio)cyclododecanone

Cat. No.: B11940602
CAS No.: 52190-43-9
M. Wt: 290.5 g/mol
InChI Key: XXVUAQSDXPMMDV-UHFFFAOYSA-N
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Description

2-(Phenylthio)cyclododecanone is a sulfur-containing macrocyclic compound featuring a cyclododecanone backbone substituted with a phenylthio (-SPh) group at the 2-position. For instance, Zakharkin’s method for α-benzylcyclododecanone involves phase transfer catalysis (PTC) with benzyl chloride and cyclododecanone, followed by cyclization using polyphosphoric acid . Substituting benzyl chloride with a phenylthio-containing reagent could yield this compound. However, challenges in intermediate purification and reaction control, as noted in Parham’s work , may apply to its synthesis.

Properties

CAS No.

52190-43-9

Molecular Formula

C18H26OS

Molecular Weight

290.5 g/mol

IUPAC Name

2-phenylsulfanylcyclododecan-1-one

InChI

InChI=1S/C18H26OS/c19-17-14-10-5-3-1-2-4-6-11-15-18(17)20-16-12-8-7-9-13-16/h7-9,12-13,18H,1-6,10-11,14-15H2

InChI Key

XXVUAQSDXPMMDV-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=O)C(CCCC1)SC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Phenylthio)cyclododecanone can be synthesized through the reaction of cyclododecanone with bromocyclohexane and lithium phenide . The reaction typically involves the use of cyclododecanone as the starting material, which undergoes a substitution reaction with bromocyclohexane in the presence of lithium phenide to form the desired product.

Industrial Production Methods

Industrial production methods for cyclododecanone, a precursor to this compound, involve the partial hydrogenation of cyclododecatriene to cyclododecene, followed by oxidation with dinitrogen monoxide . This process is efficient and can be scaled up for commercial production, ensuring high conversion rates and minimal byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylthio)cyclododecanone undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The phenylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclododecanone derivatives.

Scientific Research Applications

2-(Phenylthio)cyclododecanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylthio)cyclododecanone involves its interaction with specific molecular targets and pathways. The phenylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The ketone group can also participate in nucleophilic addition reactions, influencing various biochemical processes .

Comparison with Similar Compounds

Cyclododecanone Derivatives

α-Benzylcyclododecanone
  • Structure: Cyclododecanone with a benzyl group at the α-position.
  • Synthesis: Produced via PTC reaction of cyclododecanone with benzyl chloride, followed by cyclization using polyphosphoric acid .
  • Challenges : Requires precise control of reaction conditions; intermediates are difficult to purify.
  • Applications: Primarily a precursor for macrocyclic compounds (e.g., cyclododeceno[b]indene).
Cyclododeceno[b]indene
  • Structure : A bicyclic compound with a fused indene and cyclododecene ring.
  • Synthesis : Miyamoto’s Rh(I)-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with cyclododecyne (yield: 36–54%) .
  • Challenges: Limited availability of cyclododecyne complicates scalability.
  • Applications : Used in fragrance synthesis (e.g., macrocyclic lactones) .

Comparison with 2-(Phenylthio)cyclododecanone:

  • Synthetic Complexity : Both compounds face challenges in intermediate purification, but the phenylthio group may introduce additional steric hindrance during synthesis.

Thiophene and Furan Derivatives with Phenylthio Groups

Examples from include:

  • Thiophene, 2-[1-(phenylthio)-2-[(tridecafluorohexyl)sulfonyl]ethyl]- (CAS 89863-48-9)
  • Furan, 2-[1-(phenylthio)-2-[(tridecafluorohexyl)sulfonyl]ethyl]- (CAS 89863-49-0)

Key Differences :

  • Core Structure: Thiophene/furan rings vs. cyclododecanone.
  • Functional Groups: Fluorinated sulfonyl groups enhance hydrophobicity and thermal stability, unlike the non-fluorinated phenylthio group in this compound.
  • Applications: Fluorinated derivatives are likely used in specialty materials (e.g., surfactants or coatings), whereas cyclododecanone derivatives may serve as macrocyclic precursors .

Propionic Acid Derivatives with Phenylthio Groups

highlights 2-(substituted sulfur)-3-(substituted phenyl)propionic acid derivatives, including 2-(phenoxy or phenylthio)propionic acid analogs.

Comparison :

  • Structural Contrast : Linear propionic acid backbone vs. macrocyclic ketone.
  • Reactivity: The phenylthio group in propionic acid derivatives participates in anti-inflammatory activity via COX inhibition, as suggested by their pharmaceutical applications . In contrast, this compound’s macrocyclic structure may favor coordination chemistry or catalysis.

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